molecular formula C14H12N2O2S B2555609 1H-pyrrolo[2,3-b]pyridine, 3-methyl-1-(phenylsulfonyl)- CAS No. 1186501-89-2

1H-pyrrolo[2,3-b]pyridine, 3-methyl-1-(phenylsulfonyl)-

Cat. No.: B2555609
CAS No.: 1186501-89-2
M. Wt: 272.32
InChI Key: HBDQEJSFPUINSB-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 3-methyl-1-(phenylsulfonyl)-, is a nitrogen-containing heterocyclic compound characterized by a fused pyrrole-pyridine core. The phenylsulfonyl group at position 1 enhances metabolic stability and modulates electronic properties, while the methyl group at position 3 contributes to steric and hydrophobic interactions. This compound is part of a broader class of 7-azaindoles, which are pharmacologically significant due to their improved bioavailability and target binding compared to indole analogs .

Derivatives of 1H-pyrrolo[2,3-b]pyridine are explored for their kinase-inhibitory properties, particularly targeting fibroblast growth factor receptors (FGFRs). For instance, modifications at position 5 with hydrogen bond-accepting groups (e.g., trifluoromethyl) enhance FGFR1 binding affinity by interacting with residues like G485 .

Properties

IUPAC Name

1-(benzenesulfonyl)-3-methylpyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-11-10-16(14-13(11)8-5-9-15-14)19(17,18)12-6-3-2-4-7-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDQEJSFPUINSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C2=C1C=CC=N2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1H-pyrrolo[2,3-b]pyridine, 3-methyl-1-(phenylsulfonyl)- can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-1H-pyrrolo[2,3-b]pyridine with phenylsulfonyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1H-pyrrolo[2,3-b]pyridine, 3-methyl-1-(phenylsulfonyl)- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-pyrrolo[2,3-b]pyridine, 3-methyl-1-(phenylsulfonyl)- involves its interaction with FGFRs. The compound binds to the ATP-binding site of the receptor, inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the FGFR signaling pathway. This pathway is involved in various cellular processes, including cell growth, survival, and migration .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 3-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine with key analogs, focusing on structural features, physicochemical properties, and biological activity:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Biological Activity Synthesis Method
3-Methyl-1-(phenylsulfonyl)- (Target) C₁₄H₁₃N₂O₂S 273.34* 3-CH₃, 1-PhSO₂ FGFR inhibition Hinge binder-based design
3-Chloro-1-(phenylsulfonyl)- C₁₃H₉ClN₂O₂S 292.74 3-Cl, 1-PhSO₂ Not reported Halogenation of core
3-Bromo-2-methyl-1-(phenylsulfonyl)- C₁₄H₁₁BrN₂O₂S 351.22 3-Br, 2-CH₃, 1-PhSO₂ Not reported Multi-step alkylation
3-Nitro-1-(phenylsulfonyl)- C₁₃H₉N₃O₄S 303.29 3-NO₂, 1-PhSO₂ Kinase inhibition (implied) Nitration of core
3-(Pyrazolyl)- derivatives Varies Varies 3-pyrazolyl, 1-PhSO₂ Protein kinase inhibition Cyclocondensation

*Calculated based on substituent replacement from the chloro analog .

Key Observations:

The 3-nitro derivative’s higher molecular weight (303.29 g/mol) may limit bioavailability compared to the methyl analog . Methyl Group (3-CH₃): Enhances hydrophobicity and steric bulk, favoring interactions with hydrophobic pockets in FGFR1 . Multi-Substituted Analogs (e.g., 3-Br, 2-CH₃): Increased steric hindrance in the bromo-methyl derivative (351.22 g/mol) may complicate synthesis and target engagement .

Synthetic Accessibility :

  • The target compound is synthesized via modular strategies, retaining the hinge-binding motif while optimizing substituents . In contrast, nitro and bromo analogs require harsh nitration or halogenation conditions, which can lower yields .

Biological Relevance :

  • The 3-methyl derivative’s FGFR inhibition is attributed to hydrogen bonding with D641 and hydrophobic interactions in the ATP-binding pocket . Pyrazolyl derivatives (e.g., from ) show broader kinase inhibition, suggesting substituent flexibility for polypharmacology .

Biological Activity

1H-Pyrrolo[2,3-b]pyridine derivatives, particularly those substituted with a phenylsulfonyl group, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of the compound 1H-pyrrolo[2,3-b]pyridine, 3-methyl-1-(phenylsulfonyl)- , focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound 1H-pyrrolo[2,3-b]pyridine, 3-methyl-1-(phenylsulfonyl)- features a pyrrolo-pyridine core with a methyl and phenylsulfonyl substituent. This unique structure contributes to its biological activity by influencing its interaction with various biological targets.

  • Chemical Formula: C₁₂H₁₅N₂O₂S
  • Molecular Weight: 239.33 g/mol
  • CAS Registry Number: 245064-81-7

1. Antiinflammatory Activity

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. For instance, a derivative of this class was shown to significantly inhibit the release of TNF-α from macrophages when exposed to pro-inflammatory stimuli such as lipopolysaccharide (LPS) . This suggests that the compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

2. Phosphodiesterase Inhibition

The compound has been investigated for its ability to inhibit phosphodiesterase (PDE) enzymes, particularly PDE4B. In vitro studies revealed that certain derivatives exhibited selective inhibition of PDE4B activity, which is relevant for conditions like asthma and chronic obstructive pulmonary disease (COPD) . The SAR studies indicated that modifications in the aryl groups attached to the pyrrolopyridine scaffold could enhance potency and selectivity against PDE4B.

Case Study 1: PDE4B Inhibition

A specific derivative, identified as 11h , demonstrated significant inhibition of PDE4B and reduced TNF-α release in macrophages. This compound was noted for its favorable ADME (absorption, distribution, metabolism, excretion) profile and selectivity against central nervous system (CNS) receptors . The findings suggest that further optimization could lead to effective treatments for CNS-related inflammatory disorders.

Case Study 2: Anticancer Activity

Another study examined various pyrrolo[2,3-b]pyridine derivatives for anticancer properties. Compounds were tested against ovarian and breast cancer cell lines. Some derivatives exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cells . This highlights the potential of these compounds as anticancer agents with selective toxicity.

Structure-Activity Relationship (SAR)

The biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives is heavily influenced by their structural modifications. Key findings from SAR studies include:

  • Substituents at the 3-position enhance anti-inflammatory activity.
  • The presence of a phenylsulfonyl group significantly improves PDE4B inhibitory activity.
  • The size and electronic properties of substituents on the pyridine ring can modulate both potency and selectivity against various biological targets .

Summary Table of Biological Activities

Activity TypeCompound DerivativeEffectivenessReference
Anti-inflammatory11hSignificant TNF-α inhibition
PDE4B InhibitionVariousSelective inhibition
Anticancer ActivityVariousModerate cytotoxicity

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